PD 176252

Descripción general

Descripción

Métodos De Preparación

La síntesis de PD 176252 implica múltiples pasos, incluyendo la formación de intermedios clave y su posterior acoplamientoEl paso final implica la formación del enlace de urea con el grupo nitro-fenilo . Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, como el control de la temperatura, la elección del solvente y el tiempo de reacción .

Análisis De Reacciones Químicas

PD 176252 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar el grupo nitro a un grupo amina.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de indol y piridina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Oncological Applications

Inhibition of Cancer Cell Proliferation

PD 176252 has demonstrated significant anti-cancer properties, particularly against various cancer cell lines. It inhibits the growth of head and neck cancer cells and lung cancer cells, with IC50 values indicating effective dose-response relationships. For instance, in a study involving human cancer cell lines, this compound exhibited an IC50 of approximately 8 µM for certain head and neck squamous cell carcinoma lines, showcasing its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which this compound exerts its anti-cancer effects involves the blockade of GRPR signaling pathways that are often upregulated in tumors. This blockade can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have indicated that this compound not only inhibits tumor growth but also reduces cisplatin-induced nephrotoxicity, potentially improving the therapeutic index of chemotherapy regimens .

Table 1: Anti-Cancer Activity of this compound

| Cancer Type | IC50 (µM) | Effect |

|---|---|---|

| Head and Neck Cancer | ~8 | Inhibition of cell growth |

| Lung Cancer | ~8 | Inhibition of cell growth |

| C6 Rat Glioma Cells | 2 | Inhibition of proliferation |

Neurobiological Applications

Anxiolytic Effects

Research has shown that this compound can exhibit anxiolytic effects when administered to specific brain regions. In studies involving microinfusion into the dorsal raphe nucleus, doses ranging from 20 to 500 ng enhanced social interaction in aversive conditions, indicating potential applications in treating anxiety disorders .

Table 2: Neurobiological Effects of this compound

| Dose (ng) | Effect |

|---|---|

| 20 | Increased social interaction |

| 100 | Anxiolytic effect observed |

| 500 | Enhanced social behavior |

Pharmacological Insights

Dual Anti-Cancer and Anti-Itch Activity

Recent studies have explored the dual activity of this compound analogues that not only target cancer cells but also exhibit anti-itch properties. This dual functionality opens avenues for developing multi-target therapies that can address both oncological and dermatological conditions .

Case Studies

Case Study: Cisplatin-Induced Nephrotoxicity

A significant study investigated the protective effects of this compound against cisplatin-induced nephrotoxicity. The findings indicated that while this compound itself showed cytotoxicity at higher concentrations, its analogues (specifically 5d and 5m ) provided greater protection against renal damage without significant toxicity to normal cells. These analogues suppressed inflammatory markers such as TNF-α and IL-6, highlighting their potential as protective agents during chemotherapy .

Mecanismo De Acción

PD 176252 ejerce sus efectos antagonizando los receptores de bombesina BB1 y BB2. Estos receptores participan en diversas vías de señalización, incluyendo las que regulan la proliferación celular y la liberación de neurotransmisores. Al bloquear estos receptores, this compound puede inhibir las vías de señalización descendentes, lo que lleva a una reducción de la proliferación celular y a una alteración de la liberación de neurotransmisores . Además, this compound actúa como un agonista de los receptores de péptidos N-formilo FPR1 y FPR2, modulando aún más las respuestas celulares .

Comparación Con Compuestos Similares

PD 176252 es único en comparación con otros antagonistas de los receptores de bombesina debido a su alta afinidad y selectividad por los receptores BB1 y BB2. Compuestos similares incluyen:

PD 168368: Otro antagonista de los receptores de bombesina con propiedades similares pero diferente estructura química.

RC-3095: Un antagonista de la bombesina/péptido liberador de gastrina con potencial actividad anticancerígena.

Acetato de Litorina: Un derivado de péptido de bombesina de anfibios con afinidad similar al receptor

Actividad Biológica

PD 176252 is a non-peptide antagonist of the gastrin-releasing peptide receptor (GRP-R, BB2) and the neuromedin B receptor (NMB-R, BB1). This compound has garnered attention in various research domains due to its significant biological activities, particularly in cancer treatment and neurological studies.

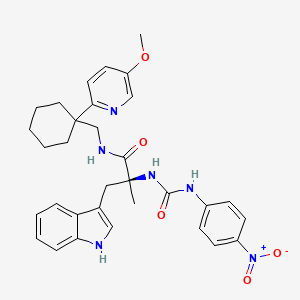

- Chemical Name : (S)-N-[[1-(5-Methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide

- Purity : ≥98%

- K_i Values :

- BB1: 0.17 nM

- BB2: 1.0 nM

This compound functions primarily as an antagonist for GRP-R and NMB-R, inhibiting signaling pathways that promote cell proliferation and survival in various cancer types. The compound has demonstrated the ability to suppress tumor growth in both in vitro and in vivo models.

Antiproliferative Effects

Research indicates that this compound effectively inhibits the proliferation of several cancer cell lines:

- C6 Glioma Cells : IC50 = 2 μM

- NCI-H1299 Xenograft Model : IC50 = 5 μM

- Head and Neck Squamous Cell Carcinoma (HNSCC) : IC50 ≈ 8 μM for HNSCC cell lines UM-22B and 1483, while exhibiting higher resistance in normal mucosal epithelial cells (IC50 = 26 μM) .

Mechanistic Insights

Studies have shown that this compound disrupts the growth factor signaling pathways associated with GRP-R, leading to reduced cellular proliferation. For example, in HNSCC cells, this compound was found to inhibit growth in a dose-dependent manner when combined with other agents like erlotinib .

In Vivo Studies

In animal models, this compound has been shown to inhibit tumor growth effectively. In particular, it has been tested on nude mice bearing xenografts of lung cancer cells, demonstrating significant antitumor activity .

Neurological Effects

Beyond its anticancer properties, this compound has been investigated for its effects on anxiety-related behaviors:

- Anxiolytic Activity : In microinfusion studies within the dorsal raphé nucleus, this compound increased social interaction under stress conditions, suggesting potential therapeutic applications for anxiety disorders .

Case Study: Cancer Treatment

A study focusing on the combination of this compound with erlotinib highlighted its potential in treating advanced HNSCC. The combination therapy showed enhanced efficacy compared to monotherapy with either agent alone, indicating a synergistic effect that warrants further clinical investigation .

Research Findings on Inflammatory Responses

Recent investigations into the anti-inflammatory properties of this compound revealed its ability to mitigate cisplatin-induced nephrotoxicity in renal proximal tubular cells (HK2). The compound effectively reduced inflammatory markers such as TNF-α and IL-6 when used in conjunction with cisplatin treatment .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFUWNLENRUDHR-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431389 | |

| Record name | PD 176252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204067-01-6 | |

| Record name | PD-176252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 176252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-176252 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.